molecular formula C22H20ClNO6 B11627028 3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

Cat. No.: B11627028
M. Wt: 429.8 g/mol
InChI Key: NXVCPCJMPJPQEQ-CZIZESTLSA-N
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Description

3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the chlorophenyl and ethoxyphenyl intermediates, followed by their condensation with a dioxopyrrolidinyl precursor under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid
  • 3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

Uniqueness

3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20ClNO6

Molecular Weight

429.8 g/mol

IUPAC Name

3-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C22H20ClNO6/c1-2-30-16-9-5-13(6-10-16)19-18(20(27)14-3-7-15(23)8-4-14)21(28)22(29)24(19)12-11-17(25)26/h3-10,19,27H,2,11-12H2,1H3,(H,25,26)/b20-18+

InChI Key

NXVCPCJMPJPQEQ-CZIZESTLSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCC(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC(=O)O

Origin of Product

United States

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